

Introduction: Unveiling the Solid-State Architecture of a Key Hole-Transport Material

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Compound of Interest

Compound Name: *Tri(biphenyl-4-yl)amine*

Cat. No.: *B1591794*

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Tri(biphenyl-4-yl)amine (TBA) is a starburst molecule that has garnered significant attention within the field of organic electronics for its exceptional hole-transporting properties.^{[1][2]} Its propeller-like, three-dimensional structure, comprised of a central nitrogen atom bonded to three biphenyl arms, plays a crucial role in its electronic function and its propensity to form stable amorphous glasses.^{[1][2]} Understanding the intrinsic packing motifs and intermolecular interactions within the crystalline state of TBA is paramount for elucidating structure-property relationships and for the rational design of next-generation organic electronic materials. This guide provides a comprehensive analysis of the crystal structure and molecular packing of **Tri(biphenyl-4-yl)amine**, drawing upon crystallographic data and established synthetic methodologies. While TBA readily forms an amorphous glass with a glass-transition temperature of 76 °C, its crystalline form provides a foundational understanding of its molecular conformation and potential intermolecular interactions.^{[1][2]}

Synthesis and Crystallization: A Pathway to High-Purity Single Crystals

The synthesis of **Tri(biphenyl-4-yl)amine** can be effectively achieved through classical cross-coupling methodologies, with the Ullmann condensation and Suzuki-Miyaura coupling being the most prevalent and reliable routes.^{[3][4]} The choice of synthetic pathway is often dictated by the availability of starting materials and the desired scale of the reaction.

Synthetic Approach: Ullmann Condensation

The Ullmann condensation provides a direct and robust method for the formation of the triarylamine core.^[3] This reaction involves the copper-catalyzed coupling of an amine with an aryl halide. In the case of TBA, this can be envisioned through the reaction of 4-iodobiphenyl with ammonia or a primary amine precursor, though a more common approach involves the coupling of triphenylamine with 4-iodobiphenyl.

A plausible synthetic route involves the reaction of tris(4-iodophenyl)amine with phenylboronic acid under Suzuki-Miyaura conditions, or more directly, the Ullmann condensation of 4-bromobiphenyl with triphenylamine. Given the prevalence of Ullmann-type reactions for triarylamine synthesis, a generalized protocol is outlined below.^[5]

Experimental Protocol: Synthesis of **Tri(biphenyl-4-yl)amine** via Ullmann Condensation

- **Reaction Setup:** To a dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylamine (1 equivalent), 4-bromobiphenyl (3.3 equivalents), copper powder (2 equivalents), and potassium carbonate (3 equivalents).
- **Solvent Addition:** Add a high-boiling point, polar aprotic solvent such as 1,2-dichlorobenzene or N,N-dimethylformamide (DMF) to the flask.
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 180-210 °C) under a nitrogen atmosphere and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After completion, cool the reaction mixture to room temperature and filter to remove the copper catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
- **Recrystallization:** The purified product is then recrystallized from a suitable solvent system, such as a mixture of toluene and hexane, to yield high-purity **Tri(biphenyl-4-yl)amine**.

Single Crystal Growth: The Art of Slow Evaporation

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical step. The slow evaporation technique is a reliable method for growing high-quality organic single crystals.

^[6]

Experimental Protocol: Single Crystal Growth of **Tri(biphenyl-4-yl)amine**

- **Solvent Selection:** Dissolve the purified **Tri(biphenyl-4-yl)amine** in a minimal amount of a suitable solvent in which it is moderately soluble, such as toluene or a mixture of toluene and a less volatile, miscible co-solvent.
- **Solution Preparation:** Gently warm the solution to ensure complete dissolution. Filter the warm solution through a syringe filter (0.22 μm) into a clean crystallizing dish or vial.
- **Slow Evaporation:** Cover the container with a perforated lid or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the container in a vibration-free environment at a constant, slightly elevated temperature to facilitate slow, controlled crystal growth.
- **Crystal Harvesting:** Over a period of several days to weeks, single crystals should form. Carefully harvest the crystals from the mother liquor and wash them with a small amount of a solvent in which the compound is sparingly soluble (e.g., hexane) to remove any surface impurities.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

The definitive three-dimensional structure of **Tri(biphenyl-4-yl)amine** in the solid state was determined by single-crystal X-ray diffraction.^[2] The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number WEHLIE.^{[1][2]}

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystal Structure and Molecular Conformation

The single-crystal X-ray analysis of **Tri(biphenyl-4-yl)amine** reveals a propeller-like molecular conformation, which is characteristic of triaryl amines.[2] The central nitrogen atom adopts a trigonal planar or nearly planar geometry, a consequence of the delocalization of the nitrogen lone pair into the aromatic π -systems of the biphenyl arms.

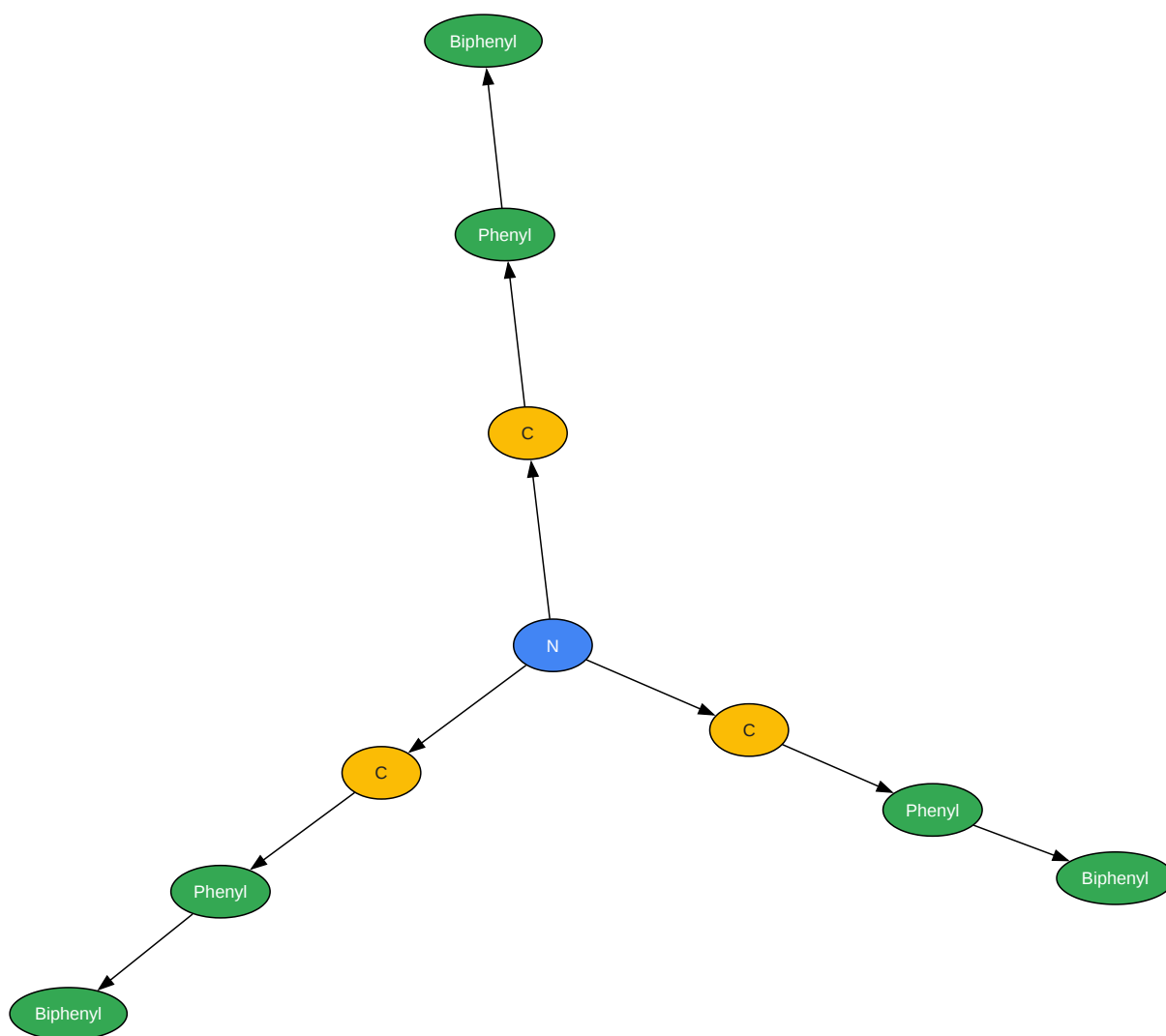
Table 1: Key Crystallographic Data for **Tri(biphenyl-4-yl)amine** (WEHLIE)

Parameter	Value
CCDC Deposition No.	WEHLIE
Empirical Formula	C ₃₆ H ₂₇ N
Formula Weight	473.60
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	16.331(3)
b (Å)	9.779(2)
c (Å)	17.205(3)
β (°)	113.63(1)
Volume (Å ³)	2514.8(8)
Z	4

Note: The crystallographic data presented here are based on the information available in the cited literature. For complete and verified data, please refer to the CCDC deposition WEHLIE.

The three biphenyl arms are twisted out of the plane defined by the central nitrogen and the three ipso-carbon atoms of the directly attached phenyl rings. This twisting is a result of steric

hindrance between the ortho-hydrogens of adjacent phenyl rings. The dihedral angles between the two phenyl rings within each biphenyl unit are also non-zero, further contributing to the non-planar overall structure.



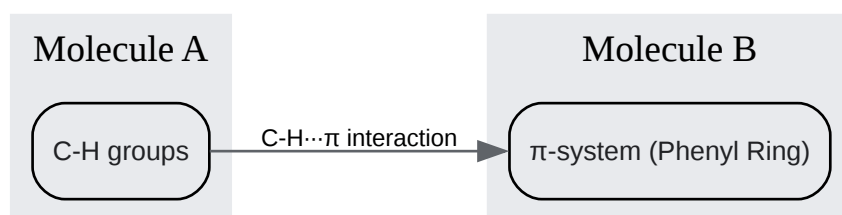
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Caption: Molecular structure of **Tri(biphenyl-4-yl)amine**.

Molecular Packing and Intermolecular Interactions

The arrangement of **Tri(biphenyl-4-yl)amine** molecules in the crystal lattice is governed by a combination of weak intermolecular interactions, primarily van der Waals forces and C-H \cdots π interactions. The propeller shape of the molecule prevents close π - π stacking between the aromatic rings of adjacent molecules.

The molecular packing can be described as an intricate arrangement where the biphenyl arms of one molecule interdigitate with those of its neighbors. This interlocking arrangement contributes to a relatively dense packing. The dominant intermolecular interactions are likely to be C-H \cdots π interactions, where the hydrogen atoms of the phenyl rings of one molecule interact with the electron-rich π -systems of the phenyl rings of an adjacent molecule. These interactions, although weak, are numerous and collectively play a significant role in the overall stability of the crystal lattice.



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Caption: Dominant intermolecular interactions in crystalline TBA.

Structure-Property Relationship: Crystalline vs. Amorphous States

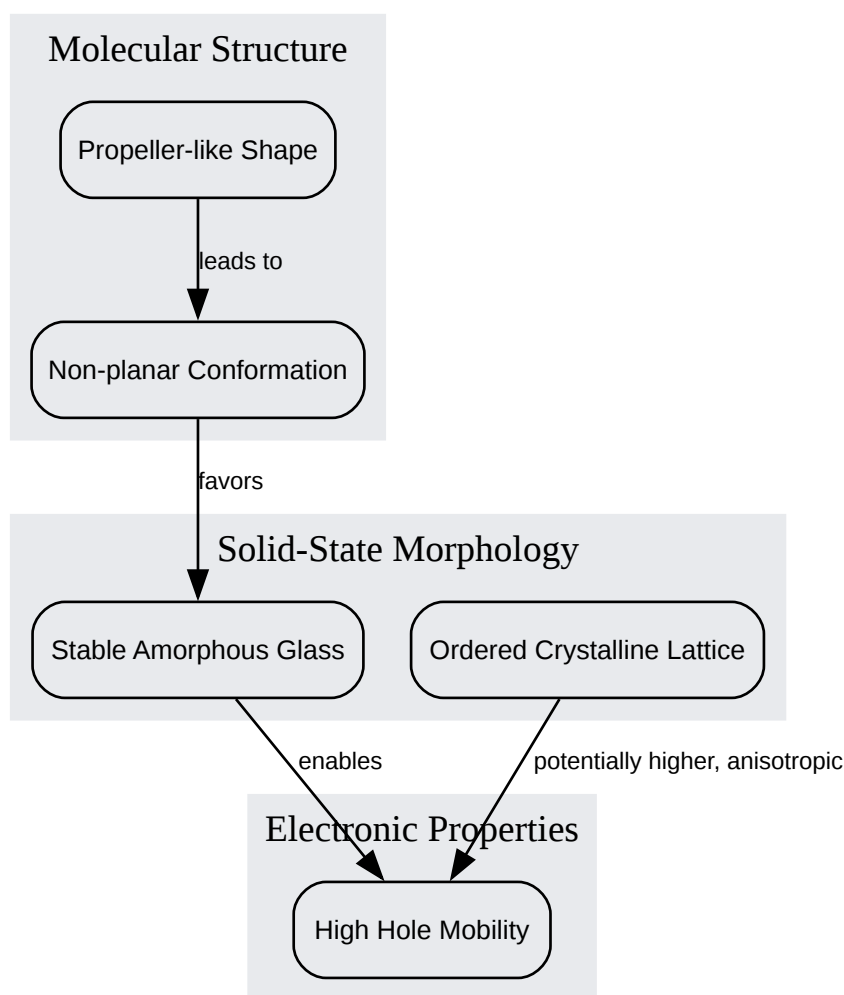
The ability of **Tri(biphenyl-4-yl)amine** to exist in both crystalline and amorphous states provides a valuable platform for understanding the influence of molecular packing on its electronic properties.

- **Amorphous State:** In the amorphous or glassy state, the molecules are randomly oriented, lacking long-range order. This disordered arrangement, however, does not preclude efficient hole transport. The high hole drift mobility observed in amorphous TBA ($1.5 \times 10^{-4} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$) is attributed to the hopping of charge carriers between the highest occupied molecular

orbitals (HOMOs) of adjacent molecules.[2] The propeller-like shape of TBA prevents crystallization, leading to the formation of stable amorphous films, which is highly desirable for the fabrication of large-area organic electronic devices.[1][2]

- **Crystalline State:** In the crystalline state, the molecules are arranged in a regular, repeating pattern. While direct measurements of hole mobility in single crystals of TBA are not widely reported, it is generally expected that the mobility would be higher and anisotropic compared to the amorphous state, provided there is favorable orbital overlap between adjacent molecules. However, the formation of grain boundaries in polycrystalline films can act as traps for charge carriers, potentially lowering the overall device performance.

The non-planar structure of **Tri(biphenyl-4-yl)amine** is a key factor in its glass-forming ability. This molecular design principle, where steric hindrance is introduced to disrupt regular packing, is a common strategy in the development of amorphous hole-transport materials.



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Caption: Structure-property relationships in **Tri(biphenyl-4-yl)amine**.

Conclusion

The crystal structure of **Tri(biphenyl-4-yl)amine** reveals a propeller-shaped molecule with a nearly planar central nitrogen atom. The molecular packing is dominated by weak C-H... π and van der Waals interactions, with the non-planar structure hindering close π - π stacking. This inherent molecular geometry is a critical determinant of its propensity to form stable amorphous glasses with excellent hole-transport properties. A thorough understanding of the solid-state structure, as detailed in this guide, provides a solid foundation for the continued development and application of **Tri(biphenyl-4-yl)amine** and its derivatives in the field of organic electronics.

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